molecular formula C11H13NO6 B13882809 4-methoxy-2-nitro-5-propoxyBenzoic acid

4-methoxy-2-nitro-5-propoxyBenzoic acid

Cat. No.: B13882809
M. Wt: 255.22 g/mol
InChI Key: WGVGKOQKQIQFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-nitro-5-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, featuring methoxy, nitro, and propoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-nitro-5-propoxybenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by the introduction of the propoxy group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The propoxy group can be introduced via a nucleophilic substitution reaction using propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitro-5-propoxybenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Propyl bromide and potassium carbonate.

    Esterification: Alcohols and sulfuric acid.

Major Products

    Reduction: 4-methoxy-2-amino-5-propoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Methoxy-2-nitro-5-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-nitro-5-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and propoxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitrobenzoic acid: Lacks the propoxy group, resulting in different chemical and physical properties.

    4-Methoxybenzoic acid: Lacks both the nitro and propoxy groups, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid: Lacks the methoxy and propoxy groups, affecting its solubility and reactivity.

Uniqueness

4-Methoxy-2-nitro-5-propoxybenzoic acid is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methoxy, nitro, and propoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

4-methoxy-2-nitro-5-propoxybenzoic acid

InChI

InChI=1S/C11H13NO6/c1-3-4-18-10-5-7(11(13)14)8(12(15)16)6-9(10)17-2/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

WGVGKOQKQIQFRF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.